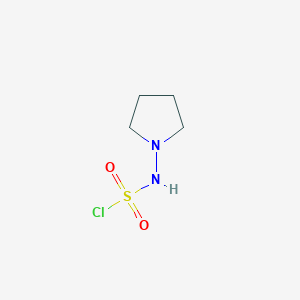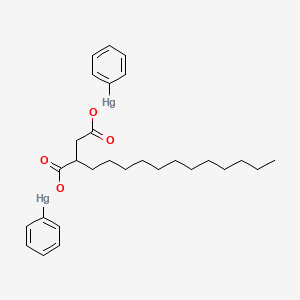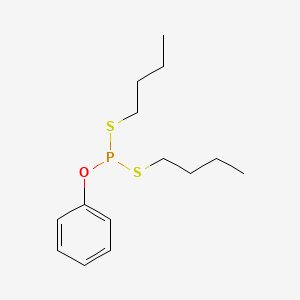
S,S-Dibutyl O-phenyl phosphorodithioite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S,S-Dibutyl O-phenyl phosphorodithioite: is an organophosphorus compound with the molecular formula C14H23OPS2. It is a member of the phosphorodithioate family, which are known for their applications in various chemical processes and industries. This compound is characterized by its unique structure, which includes a phenyl group attached to a phosphorodithioite moiety, making it a versatile reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S,S-Dibutyl O-phenyl phosphorodithioite typically involves the reaction of phenol with phosphorus pentasulfide (P2S5) to form O-phenyl phosphorodithioic acid. This intermediate is then reacted with dibutylamine to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: S,S-Dibutyl O-phenyl phosphorodithioite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphorodithioate esters.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or the butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are often used.
Major Products:
Oxidation: The major products are phosphorodithioate esters.
Substitution: Depending on the nucleophile, various substituted phosphorodithioites can be formed.
Scientific Research Applications
Chemistry: S,S-Dibutyl O-phenyl phosphorodithioite is used as a reagent in organic synthesis, particularly in the formation of phosphorodithioate esters, which are valuable intermediates in the synthesis of various organic compounds .
Biology and Medicine: In biological research, this compound is studied for its potential use in the development of novel pharmaceuticals, particularly those targeting enzymes that interact with phosphorus-containing compounds .
Industry: Industrially, this compound is used as an additive in lubricants and as a flotation agent in mineral processing.
Mechanism of Action
The mechanism by which S,S-Dibutyl O-phenyl phosphorodithioite exerts its effects involves the formation of stable complexes with metal ions. The phosphorodithioite moiety can coordinate with metal ions, leading to the formation of chelates. This property is particularly useful in applications such as mineral flotation, where the compound enhances the separation of valuable minerals from ores .
Comparison with Similar Compounds
- S,S-Dibutyl O-ethyl phosphorodithioite
- S-Allyl-O,O’-dibutyl phosphorodithioate
Comparison: S,S-Dibutyl O-phenyl phosphorodithioite is unique due to the presence of the phenyl group, which imparts different chemical properties compared to its analogs. For instance, the phenyl group can influence the compound’s reactivity and its ability to form complexes with metal ions. This makes it more suitable for specific applications, such as in the flotation of chalcopyrite, where it exhibits better selectivity and collecting power.
Properties
CAS No. |
3819-64-5 |
|---|---|
Molecular Formula |
C14H23OPS2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
bis(butylsulfanyl)-phenoxyphosphane |
InChI |
InChI=1S/C14H23OPS2/c1-3-5-12-17-16(18-13-6-4-2)15-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |
InChI Key |
AHGFRFKDZIUMNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSP(OC1=CC=CC=C1)SCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


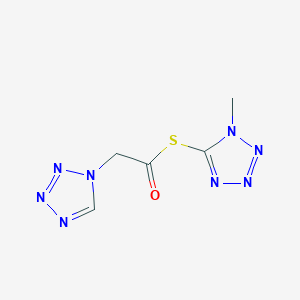
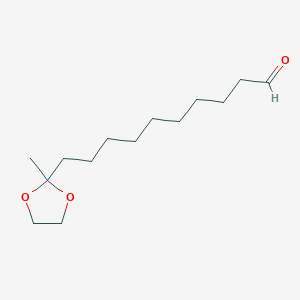
![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)-](/img/structure/B14147422.png)
![4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14147425.png)
![2-[2-Ethoxy-4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14147445.png)
![N'-[(E)-pyridin-3-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14147452.png)
![diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate](/img/structure/B14147461.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro-](/img/structure/B14147474.png)

![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B14147485.png)

